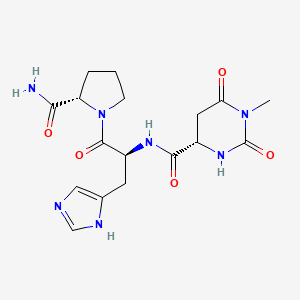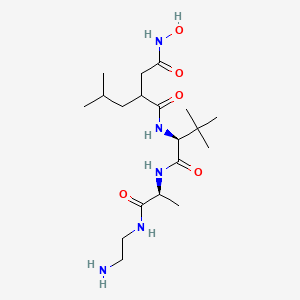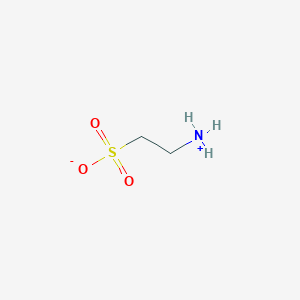
Tenovin-3
Übersicht
Beschreibung
Tenovin-3 ist ein niedermolekularer Inhibitor, der vor allem für seine Fähigkeit bekannt ist, Sirtuine zu hemmen, insbesondere Sirtuin 1 und Sirtuin 2. Sirtuine sind eine Familie von NAD±abhängigen Deacetylasen, die an verschiedenen zellulären Prozessen beteiligt sind, darunter Alterung, Transkription und Apoptose. This compound hat in der wissenschaftlichen Forschung aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere in der Krebsbehandlung, große Aufmerksamkeit erlangt .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung eines Thiosemicarbazon-Zwischenprodukts, gefolgt von der Cyclisierung zum Endprodukt. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, kann der Syntheseprozess unter Verwendung standardmäßiger organischer Synthesetechniken im Maßstab vergrößert werden. Die Reinheit des Endprodukts ist entscheidend, und Reinigungsmethoden wie Umkristallisation und Chromatographie werden verwendet, um einen hohen Reinheitsgrad zu erreichen .
Wissenschaftliche Forschungsanwendungen
Tenovin-3 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung von Sirtuinen und ihre Rolle in verschiedenen zellulären Prozessen zu untersuchen.
Biologie: Es wird in biologischen Studien eingesetzt, um die Auswirkungen der Sirtuin-Hemmung auf die Zellzyklusregulation, Apoptose und Genexpression zu untersuchen.
Medizin: this compound hat sich als potenzieller Antikrebswirkstoff erwiesen, insbesondere bei nicht-kleinzelligem Lungenkrebs mit Deletionen des epidermalen Wachstumsfaktorrezeptors in Exon 19. .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Deacetylaseaktivität von Sirtuin 1 und Sirtuin 2 hemmt. Diese Hemmung führt zur Anhäufung von acetylierten Proteinen, was verschiedene zelluläre Prozesse beeinflusst. In Krebszellen induziert this compound Apoptose und Ferroptose über den mitochondrialen Weg, wobei Veränderungen am spannungsabhängigen Anionenkanal 1 und Cytochrom c beteiligt sind. Die Verbindung beeinflusst auch die Expression von Genen, die mit Ferroptose zusammenhängen, wie z. B. Solute Carrier Family 7 Member 11 und Cystein/Glutamat-Transporter .
Ähnliche Verbindungen:
Tenovin-6: Ein weiterer Sirtuin-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher Selektivität und Potenz.
Sirtinol: Ein bekannter Sirtuin-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird.
EX-527: Ein selektiver Inhibitor von Sirtuin 1 mit unterschiedlichen biologischen Wirkungen
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner Fähigkeit, Sirtuin 1 und Sirtuin 2 selektiv zu hemmen, was zu spezifischen zellulären Wirkungen wie Apoptose und Ferroptose führt. Sein Potenzial als Therapeutikum für nicht-kleinzelligen Lungenkrebs mit Deletionen des epidermalen Wachstumsfaktorrezeptors in Exon 19 hebt es von anderen Sirtuin-Inhibitoren ab .
Wirkmechanismus
Target of Action
Tenovin-3 is a small molecule that primarily targets the p53 protein . The p53 protein is a crucial transcription factor that regulates cell cycle and prevents cancer formation. Hence, it is often termed as the “guardian of the genome”. This compound acts as an activator of p53, enhancing its transcriptional activity .
Mode of Action
This compound increases the activity of p53 in cells . It has been shown to downregulate both P-FAK and P-Src . By activating p53, this compound can induce cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 signaling pathway . Activation of p53 can lead to cell cycle arrest and apoptosis, which are crucial mechanisms for preventing the proliferation of cancer cells . In addition, this compound has been found to induce apoptosis and ferroptosis in EGFR 19del non-small cell lung cancer cells through the mitochondrial pathway, as indicated by the change of VDAC1 and cytochrome c (cyt c) .
Result of Action
This compound has been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis and ferroptosis . For instance, it has been identified as a selective inhibitor of non-small cell lung cancer cells with EGFR exon 19 deletions . It induces apoptosis and ferroptosis in these cells, leading to a decrease in their proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tenovin-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a thiosemicarbazone intermediate, followed by cyclization to form the final product. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The purity of the final product is crucial, and purification methods such as recrystallization and chromatography are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tenovin-3 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und möglicherweise seine biologische Aktivität verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während Substitutionsreaktionen neue Substituenten einführen können, was die biologische Aktivität der Verbindung möglicherweise verbessert .
Vergleich Mit ähnlichen Verbindungen
Tenovin-6: Another sirtuin inhibitor with similar properties but different selectivity and potency.
Sirtinol: A well-known sirtuin inhibitor used in various research studies.
EX-527: A selective inhibitor of Sirtuin 1 with distinct biological effects
Uniqueness of Tenovin-3: this compound is unique due to its ability to selectively inhibit Sirtuin 1 and Sirtuin 2, leading to specific cellular effects such as apoptosis and ferroptosis. Its potential as a therapeutic agent for non-small cell lung cancer with epidermal growth factor receptor exon 19 deletions sets it apart from other sirtuin inhibitors .
Eigenschaften
IUPAC Name |
N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXTZPUTNGRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647243 | |
| Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011301-27-1 | |
| Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)







![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)
